molecular formula C10H11NO2 B11911786 (R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B11911786
M. Wt: 177.20 g/mol
InChI Key: HTTPGMNPPMMMOP-SNVBAGLBSA-N
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Description

®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative. This compound is notable for its unique structure, which includes an indene ring system fused with an amino acid moiety. The presence of the chiral center at the amino acid portion of the molecule makes it an interesting subject for stereochemical studies and applications in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indene.

    Hydrogenation: Indene is subjected to catalytic hydrogenation to yield 2,3-dihydroindene.

    Amination: The 2,3-dihydroindene is then converted to the corresponding amine through a series of reactions, including nitration, reduction, and protection-deprotection steps.

Industrial Production Methods: Industrial production of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the indene ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Various substituted derivatives at the amino group.

Chemistry:

    Asymmetric Synthesis: The chiral nature of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid makes it valuable in asymmetric synthesis, where it can be used to induce chirality in target molecules.

Biology:

    Enzyme Studies: The compound can be used as a substrate or inhibitor in enzyme studies, particularly those involving amino acid metabolism.

Medicine:

    Drug Development: Its unique structure and chiral properties make it a potential candidate for drug development, particularly in the design of chiral drugs.

Industry:

    Catalysis: The compound can be used as a chiral ligand in catalytic processes, enhancing the selectivity and efficiency of industrial reactions.

Mechanism of Action

The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The chiral center plays a crucial role in determining the specificity and affinity of these interactions. The compound can modulate biochemical pathways by acting as a substrate, inhibitor, or activator, depending on the context.

Comparison with Similar Compounds

    (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: The enantiomer of the compound, differing only in the configuration at the chiral center.

    Indene-1-carboxylic acid: Lacks the amino group, making it less versatile in terms of chemical reactivity.

    1-Aminoindane: Similar structure but lacks the carboxylic acid group.

Uniqueness: ®-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to its combination of an indene ring system with a chiral amino acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R)-1-amino-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1

InChI Key

HTTPGMNPPMMMOP-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@](C2=CC=CC=C21)(C(=O)O)N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

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